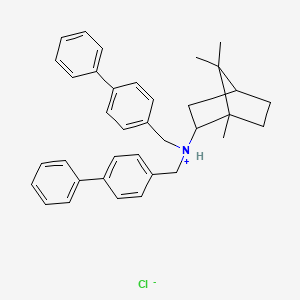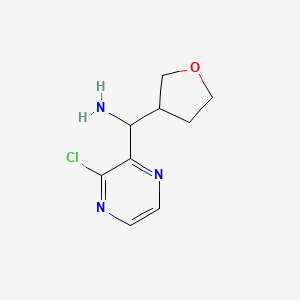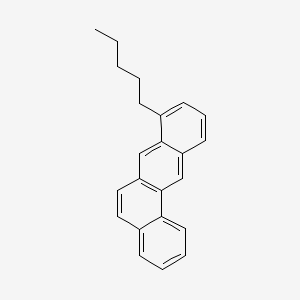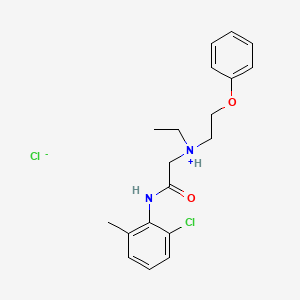
6'-Chloro-2-(ethyl(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is a complex organic compound with a unique structure that includes a chloro-substituted aniline, an oxoethyl group, and a phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 2-methylaniline to produce 2-chloro-6-methylaniline. This intermediate is then reacted with ethyl oxalyl chloride to form the oxoethyl derivative. The final step involves the reaction of this intermediate with phenoxyethyl chloride under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
102489-57-6 |
|---|---|
Formule moléculaire |
C19H24Cl2N2O2 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c1-3-22(12-13-24-16-9-5-4-6-10-16)14-18(23)21-19-15(2)8-7-11-17(19)20;/h4-11H,3,12-14H2,1-2H3,(H,21,23);1H |
Clé InChI |
UFYWFHCKNGPCHJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


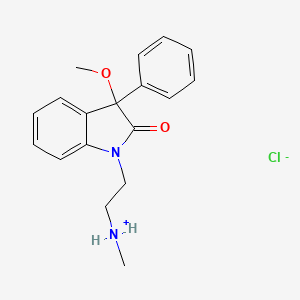

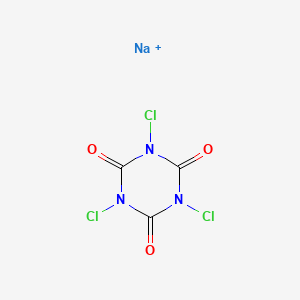

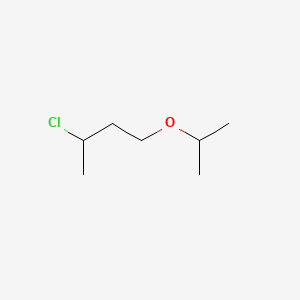
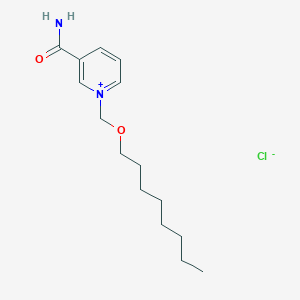
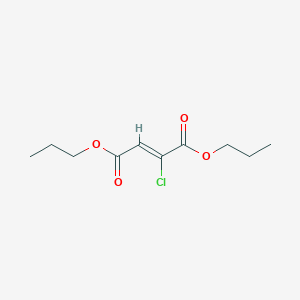
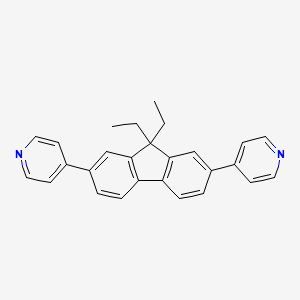
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
